Computational Kinase‑Selectivity Fingerprint Versus Generic Pyrimidine‑Urea Controls
The ZINC‑15 SEA (Similarity Ensemble Approach) prediction, referenced against the ChEMBL20 bioactivity corpus, ranks the highest‑probability kinase targets of CAS 1396853‑45‑4 as JAK3 (P‑value = 0), PLK3, TNK2, GAK and EGFR, with a maximum Tanimoto coefficient of 0.44 – 0.30 against known ligands of these kinases. This predicted poly‑pharmacology profile is distinct from that of the widely used S6K1‑selective probe PF‑4708671, which displays >400‑fold selectivity for S6K1 over S6K2 and negligible binding to JAK or GAK family members [1]. For scientists selecting a chemical starting point for kinome‑wide profiling, the divergent predicted target space provides a rational basis for prioritization.
| Evidence Dimension | Predicted kinase target spectrum (SEA P‑value ranking) |
|---|---|
| Target Compound Data | JAK3 P = 0; PLK3 P = 15; TNK2 P = 15; GAK P = 17; EGFR P = 18 |
| Comparator Or Baseline | PF‑4708671: S6K1 Ki = 20 nM; S6K2 >8 μM; MSK1 IC₅₀ = 950 nM; minimal JAK/GAK activity |
| Quantified Difference | Target classes diverge (JAK/PLK/TNK vs. S6K); no overlapping top‑5 predicted targets |
| Conditions | SEA v4.0 prediction against ChEMBL20; PF‑4708671 enzymatic panel (85 kinases) |
Why This Matters
Choosing a compound with a predicted poly‑pharmacology fingerprint orthogonal to established probe molecules enables unique chemo‑proteomic experiments and reduces redundancy in kinase‑inhibitor collections.
- [1] ZINC15 entry ZINC000096273912; SEA predictions against ChEMBL20. Available at: https://zinc.docking.org/substances/ZINC000096273912/ View Source
